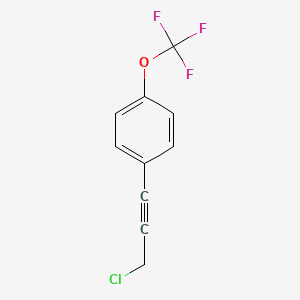
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
描述
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C10H6ClF3O and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.66 g/mol. The compound features a benzene ring substituted with a chloropropynyl group and a trifluoromethoxy group, enhancing its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes by binding to their active sites, influencing metabolic pathways.
- Receptor Binding : It interacts with various cellular receptors, affecting signal transduction pathways that regulate cellular responses.
- Nucleic Acid Interaction : Potential intercalation with DNA or RNA could impact gene expression and replication processes.
Antitumor Activity
Preliminary studies suggest that 1-(3-Chloroprop-1-yn-1-y)benzene exhibits antitumor properties. Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways. A notable study demonstrated that analogs of this compound inhibited the proliferation of various cancer cell lines, suggesting a pathway for therapeutic development.
Antimicrobial Activity
Research has also explored the antimicrobial efficacy of 1-(3-Chloroprop-1-yn-1-y)benzene. In vitro studies indicated significant reductions in bacterial viability when treated with this compound compared to controls, highlighting its potential as an antimicrobial agent.
Case Studies
Several case studies have investigated the biological applications of 1-(3-Chloroprop-1-yn-1-y)benzene:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of chlorinated benzene derivatives, revealing that 1-(3-Chloroprop-1-yn-1-y)benzene significantly reduced bacterial counts.
- Antitumor Research : In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines, linking its mechanism to cell cycle arrest and oxidative stress induction.
Comparative Analysis with Similar Compounds
The following table compares the biological activities of 1-(3-Chloroprop-1-yn-1-y)benzene with structurally similar compounds:
| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chloroprop-1-yn-1-y)benzene | Effective | Induces apoptosis | Enzyme inhibition, receptor binding |
| Benzene | Minimal | None | Limited reactivity |
| Toluene | Low | None | Limited reactivity |
科学研究应用
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent . Its structural features suggest it may interact with biological targets effectively. Specifically, the trifluoromethoxy group is known to enhance metabolic stability and bioavailability of drug candidates.
Case Study: Anticancer Activity
Research indicates that compounds similar to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene exhibit cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro, highlighting its potential as an anticancer agent .
Agrochemistry
The compound has also been evaluated for its pesticidal properties . The presence of the chloropropynyl group suggests potential fungicidal activity.
Case Study: Fungicidal Activity
A patent application (WO2013007767A1) describes the use of similar compounds as fungicides, indicating that they can effectively control fungal pathogens in crops. The research shows that these compounds can inhibit the growth of various fungi, making them valuable in agricultural applications .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation to ensure safety and environmental impact.
Table: Toxicological Profile Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Non-irritant |
| Eye Irritation | Mild irritant |
属性
IUPAC Name |
1-(3-chloroprop-1-ynyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZNKLQZVBJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















